Dicyclohexyl phthalate-3,4,5,6-d4

Descripción general

Descripción

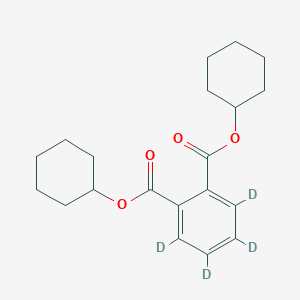

Dicyclohexyl phthalate-3,4,5,6-d4 (DCHP-d4) is a deuterated isotopologue of dicyclohexyl phthalate (DCHP), where four hydrogen atoms on the aromatic ring (positions 3, 4, 5, and 6) are replaced with deuterium (²H). This structural modification increases its molecular weight to 334.44 g/mol compared to the non-deuterated DCHP (330.41 g/mol) . DCHP-d4 is primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of phthalates in environmental and biological matrices. Its deuterated structure minimizes interference from non-labeled phthalates during analysis, ensuring high accuracy in detection .

Métodos De Preparación

Synthesis of the Parent Compound: Dicyclohexyl Phthalate (DCHP)

The preparation of DCHP-d4 begins with the synthesis of its non-deuterated counterpart, DCHP, followed by site-specific deuterium labeling. Traditional DCHP synthesis involves esterification of phthalic anhydride with cyclohexanol under acidic conditions. A patented method (CN1169420A) optimizes this process by substituting sulfuric acid with non-corrosive catalysts, such as metal oxides or acidic resins, to avoid side reactions caused by ketone-containing cyclohexanol mixtures .

Key Reaction Parameters for DCHP Synthesis:

| Parameter | Typical Range/Value | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio (PA:Cyclohexanol) | 1:2.5 – 1:4.0 | Higher ratios reduce unreacted PA |

| Catalyst | Titanium tetraisopropoxide | Enhances esterification rate |

| Temperature | 120–170°C | Accelerates reaction kinetics |

| Pressure | 0.009–0.010 MPa | Facilitates alcohol removal |

The reaction proceeds via reflux esterification, followed by vacuum distillation to remove excess cyclohexanol. Neutralization with sodium carbonate (5% aqueous solution) eliminates residual acidity, and subsequent washing, crystallization, and drying yield DCHP with >98% purity .

Deuterium Labeling Strategies for DCHP-d4

Deuterium incorporation into DCHP occurs at the aromatic ring positions (3, 4, 5, 6) to create DCHP-d4. This is achieved through two primary approaches:

Deuteration of Phthalic Anhydride Precursors

Deuterated phthalic anhydride (PA-d4) is synthesized by catalytic exchange reactions using deuterated solvents (e.g., D₂O) or gas-phase deuteration over platinum catalysts . The resulting PA-d4 retains isotopic purity >99%, critical for minimizing isotopic dilution in final products .

Esterification with Cyclohexanol

PA-d4 undergoes esterification with cyclohexanol under conditions mirroring non-deuterated DCHP synthesis. Titanium-based catalysts are preferred due to their tolerance for isotopic labeling and minimal interference with deuterium retention . The reaction mechanism follows:

Post-synthesis, deuterium stability is verified via mass spectrometry, ensuring no loss of deuterium during high-temperature steps .

Catalytic Optimization and Reaction Engineering

Catalyst Selection

The patent CN1169420A highlights the limitations of sulfuric acid in ketone-rich environments, which promote polymerization side reactions . Alternative catalysts include:

-

Titanium Tetraisopropoxide : Offers 92% esterification efficiency and compatibility with deuterated substrates .

-

Ionic Liquids (e.g., [BMIM][HSO₄]) : Enable solvent-free reactions, reducing waste and improving atom economy .

Solvent and Temperature Effects

Non-polar solvents (e.g., n-hexane) enhance phase separation during liquid-liquid extraction, critical for isolating DCHP-d4 from reaction mixtures . Elevated temperatures (150–170°C) accelerate esterification but require precise control to prevent deuterium exchange .

Purification and Characterization

Purification Protocols

-

Neutralization and Washing : Residual acid is neutralized with 5% Na₂CO₃, followed by triple washing with deionized water to remove salts .

-

Crystallization : Slow cooling in n-hexane yields DCHP-d4 crystals with >99% isotopic purity .

-

Drying : Vacuum drying at 40°C prevents thermal degradation .

Analytical Validation

Industrial-Scale Production Considerations

Scaling DCHP-d4 synthesis requires addressing:

-

Cost of Deuterated Reagents : PA-d4 is 10–15× costlier than non-deuterated PA, necessitating efficient recycling of cyclohexanol .

-

Regulatory Compliance : DCHP-d4 is classified as a reproductive toxin (GHS Category 1B), mandating closed-system processing .

Applications in Analytical Chemistry

DCHP-d4’s role as an internal standard is validated in methods detecting phthalates in beverages, where it corrects for matrix effects and instrument variability . For example, a liquid-liquid extraction protocol using n-hexane and methanol achieves 85–110% recovery rates for DCHP-d4 in soft drinks .

Análisis De Reacciones Químicas

Hydrolysis Reactions

DCHP-d4 undergoes enzymatic hydrolysis to form mono-cyclohexyl phthalate (MCHP) derivatives. Key findings include:

-

Enzymatic Cleavage : Bovine and porcine pancreatic cholesterol esterases (CEases) hydrolyze DCHP-d4 to MCHP-d4 within 24 hours in vitro . The cyclic cyclohexyl groups slow hydrolysis compared to linear-chain phthalates (e.g., DEHP hydrolyzes in 12 minutes vs. 6 hours for DCHP) .

-

Deuterium Kinetic Isotope Effect : The 3,4,5,6-d4 labeling may marginally reduce reaction rates due to isotopic mass differences, though specific quantitative data for DCHP-d4 is limited .

| Property | DCHP-d4 | Native DCHP |

|---|---|---|

| Hydrolysis Rate (CEases) | ~24 hours (estimated) | 6 hours |

| Primary Metabolite | MCHP-d4 | MCHP |

Thermal Stability and Decomposition

DCHP-d4 exhibits thermal behavior consistent with non-deuterated DCHP:

-

Melting Point : 65–67°C (slightly elevated vs. native DCHP at 61–66°C due to isotopic substitution) .

-

Flash Point : 207°C, identical to native DCHP, indicating no significant isotopic impact on flammability .

-

Decomposition : At temperatures >220°C, DCHP-d4 decomposes into phthalic acid derivatives and deuterated cyclohexanol .

Solubility and Reactivity in Solvents

-

Water Solubility : <4 mg/L (24°C), similar to native DCHP, due to hydrophobic cyclohexyl groups .

-

Organic Solvents : Freely soluble in ethanol and acetone, with deuterium substitution having negligible effects on polarity .

Environmental Reactivity

-

Photodegradation : Limited data, but UV exposure likely cleaves ester bonds, forming deuterated phthalic acid and cyclohexanol .

-

Soil/Sediment Interactions : High log Kow (6.20) suggests strong adsorption to organic matter, slowing biodegradation .

Key Research Gaps

-

Quantitative kinetic studies comparing DCHP-d4 and native DCHP hydrolysis.

-

Environmental fate data for deuterated metabolites (e.g., MCHP-d4).

Aplicaciones Científicas De Investigación

Analytical Applications

Internal Standard for Quantification:

DCHP-d4 serves as an internal standard in the quantification of phthalates and their metabolites in biological samples. Its unique isotopic labeling allows for precise measurements using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for studies involving the metabolism of phthalates in biological matrices like urine and blood .

Environmental Monitoring:

The compound is utilized in environmental analysis to detect and quantify phthalate esters in water and soil samples. Its stability and solubility in organic solvents make it suitable for various extraction methods . DCHP-d4's role as an internal standard assists in ensuring accuracy and reliability in environmental assessments.

Metabolism Studies

Biotransformation Research:

DCHP-d4 is instrumental in studying the biotransformation pathways of DCHP and its metabolites. Researchers use this compound to trace metabolic processes and understand how DCHP is metabolized in different organisms, including mammals and aquatic species . The deuterated compound allows for the differentiation between endogenous and exogenous sources of phthalates during metabolic studies.

Toxicology Research

Toxicological Assessments:

The compound is employed in toxicology studies to evaluate the effects of DCHP on biological systems. Research has indicated that DCHP can induce reproductive and developmental toxicity, making it essential to study its impacts using isotopically labeled compounds like DCHP-d4 . The use of DCHP-d4 helps clarify the mechanisms of toxicity by providing accurate data on exposure levels.

Case Studies:

Several studies have documented the adverse effects of phthalates, including DCHP, on aquatic life. For instance, research has shown that exposure to phthalate diesters can lead to lethality and malformations in aquatic species . Using DCHP-d4 in these studies enhances the understanding of how these compounds affect ecosystems.

Biochemical Analysis

Interaction with Biomolecules:

DCHP-d4 is used to investigate its interactions with enzymes and proteins involved in the metabolism of phthalates. This includes studying how it affects cellular signaling pathways and gene expression related to detoxification processes. Such insights are vital for assessing the biochemical impact of phthalates on human health and the environment.

Preparation Methods

Synthesis:

DCHP-d4 is synthesized through esterification reactions involving deuterated hexanol and phthalic anhydride under controlled conditions. The introduction of deuterium atoms during synthesis ensures that the compound retains its isotopic labeling, which is critical for its applications.

Mecanismo De Acción

The mechanism of action of Dicyclohexyl phthalate-3,4,5,6-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion . This makes it a valuable tool in drug development and pharmacological studies.

Comparación Con Compuestos Similares

Structural and Functional Differences

Deuterated phthalates share a common purpose as internal standards but differ in their parent structures, isotopic labeling positions, and target analytes. Below is a comparison of DCHP-d4 with other deuterated phthalates:

Table 1: Structural and Functional Comparison of Deuterated Phthalates

Key Observations:

- Deuteration Pattern: All listed compounds are deuterated on the aromatic ring (positions 3-6), ensuring minimal chromatographic separation from their non-deuterated analogs while enabling distinct mass spectral differentiation .

- Molecular Weight: The molecular weight difference between deuterated and non-deuterated forms (~4–6 g/mol) is critical for mass spectrometry-based quantification .

- Application Specificity : DCHP-d4 is uniquely tailored for environmental water analysis, whereas DEHP-d4 is preferred in biological studies due to DEHP’s prevalence in medical plastics .

Analytical Performance and Purity

Deuterated phthalates, including DCHP-d4, are synthesized with ≥98% purity to ensure reliability in trace-level analyses . For example:

- DCHP-d4 demonstrated recovery rates of 70–127% in environmental water when paired with optimized extraction methods, such as hydrophobic natural deep eutectic solvent (HNADES)-based microextraction .

- DEHP-d4 achieved limits of quantification (LOQ) as low as 0.1 µg/L in biological matrices, outperforming non-deuterated standards due to reduced matrix interference .

Regulatory and Commercial Availability

DCHP-d4 and its analogs are commercially available from suppliers like Sigma-Aldrich, AccuStandard, and CDN Isotopes. Regulatory guidelines, such as PRTR (Pollutant Release and Transfer Register), classify these compounds as environmentally relevant, necessitating stringent quality control in analytical workflows .

Actividad Biológica

Dicyclohexyl phthalate-3,4,5,6-d4 (DCHP-d4) is a deuterated derivative of dicyclohexyl phthalate (DCHP), primarily utilized as a plasticizer. The incorporation of deuterium atoms enhances its stability and analytical utility, particularly in mass spectrometry. This article explores the biological activity of DCHP-d4, focusing on its biochemical interactions, pharmacokinetics, and toxicological profiles based on diverse research findings.

DCHP-d4 has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 342.43 g/mol |

| Deuterium Substitution | Four hydrogen atoms replaced by deuterium |

| Common Uses | Internal standard in analytical chemistry |

DCHP-d4's mechanism of action is closely related to that of its parent compound, DCHP. It interacts with various enzymes and proteins involved in metabolic pathways. The stable isotope labeling facilitates the quantification of DCHP and its metabolites in biological systems.

Biochemical Pathways

- Enzyme Interactions : DCHP-d4 is known to interact with enzymes responsible for the hydrolysis of phthalate esters. These interactions are crucial for understanding the metabolic pathways and potential effects on biological systems.

- Cellular Effects : The compound influences cellular functions by altering signaling pathways and gene expression related to detoxification processes. Studies indicate that it can impact the expression of genes involved in stress responses and metabolic regulation .

Pharmacokinetics

DCHP-d4 is utilized in drug development due to its stable isotope properties. It allows for precise tracking of DCHP metabolism in various biological matrices. Research has shown that DCHP undergoes hydrolysis to its monoester form (monocyclohexyl phthalate) at varying rates depending on the biological context—higher rates observed in primate models compared to rodents .

Metabolism and Toxicokinetics

- Hydrolysis Rates : The hydrolysis of DCHP to monocyclohexyl phthalate occurs at significantly slower rates compared to other phthalates, which may influence its toxicity profile .

- Toxicity Assessments : Studies indicate a lack of acute toxicity in dermal exposure scenarios, with LD50 values exceeding 2000 mg/kg in animal models . However, chronic exposure effects remain less understood.

Case Studies

- In Vitro Studies : Research involving human liver microsomes demonstrated that DCHP-d4 can activate the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism. This activation suggests potential implications for drug metabolism and detoxification processes .

- Environmental Impact Assessments : DCHP-d4 is employed as a reference standard in environmental studies aimed at quantifying phthalate contamination levels in aquatic systems. Its isotopic labeling allows for accurate differentiation from non-deuterated analogs during analysis.

Q & A

Basic Research Questions

Q. How is Dicyclohexyl phthalate-3,4,5,6-d4 utilized as an internal standard in phthalate analysis?

- Methodological Answer : The compound serves as a deuterated internal standard in isotope dilution mass spectrometry (IDMS) for quantifying non-deuterated phthalates in environmental matrices. It compensates for matrix effects and instrumental variability during ultra-high-performance liquid chromatography coupled with hybrid Q-Orbitrap MS (UHPLC-Q-Orbitrap MS). Calibration curves are constructed using ratios of analyte-to-internal standard peak areas .

- Key Parameters : Ensure isotopic purity (>98% deuterium at positions 3,4,5,6) to avoid interference from non-labeled analogs .

Q. What are the critical storage conditions for maintaining the stability of this compound?

- Methodological Answer : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to humidity and UV light, which can induce hydrolysis or isotopic exchange. Use amber vials for long-term storage .

Q. How can researchers verify the purity and isotopic integrity of this compound?

- Methodological Answer : Perform gas chromatography (GC) or LC-MS analysis with reference standards. Isotopic enrichment is confirmed via high-resolution mass spectrometry (HRMS) to detect deviations in mass-to-charge ratios (e.g., m/z 334.44 for C20H22D4O4) .

Advanced Research Questions

Q. How to optimize UHPLC-Q-Orbitrap MS parameters when using this compound as an internal standard?

- Methodological Answer : Adjust gradient elution (e.g., methanol/water with 0.1% formic acid) to resolve deuterated and non-deuterated phthalates. Use a C18 column (2.1 × 100 mm, 1.7 µm) and electrospray ionization in negative mode. Monitor transitions like m/z 333.4 → 153.0 for the deuterated standard .

Q. How to address discrepancies in quantification caused by isotope effects during analysis?

- Methodological Answer : Isotope effects (e.g., retention time shifts) are minimized by pre-equilibrating columns and using matrix-matched calibration. Validate with spike-recovery experiments (80–120% recovery) in target matrices (e.g., water, serum). Correct for deuterium loss via isotopic dilution equations .

Q. What are best practices for handling multiple deuterated phthalate standards to prevent cross-contamination?

- Methodological Answer : Use separate pipettes and glassware for each standard. Store solutions in labeled, airtight containers. Perform blank runs between analyses to detect carryover. Verify specificity via HRMS spectral libraries .

Q. How to integrate this compound into multi-analyte panels for environmental exposure studies?

- Methodological Answer : Include it in mixed standards with other deuterated phthalates (e.g., DMP-d4, DEHP-d4). Validate panel sensitivity using EPA Method 8270 or ISO 18856 guidelines. Optimize collision energies to avoid spectral overlap .

Q. How does this compound aid in studying metabolic pathways of phthalates in biological systems?

- Methodological Answer : Administer deuterated phthalates in vivo or in vitro and track metabolites (e.g., mono-cyclohexyl phthalate, MCHP) via LC-HRMS. Compare isotopic patterns to differentiate endogenous and exogenous phthalate sources .

Q. How to validate the stability of this compound under different extraction conditions (e.g., SPE, QuEChERS)?

- Methodological Answer : Perform stability tests by spiking the compound into extraction solvents (e.g., ethyl acetate, hexane) and measuring recovery after 24 hours. Use isotopically labeled analogs to correct for degradation during sample preparation .

Q. How to cross-validate data across studies using different deuterated phthalate standards?

Propiedades

IUPAC Name |

dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2/i7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAEIGWURALJQ-ZZRPVTOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCCCC2)C(=O)OC3CCCCC3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583592 | |

| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-25-6 | |

| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.